
3-Amino-1-(4-methyl-1,2,3-thiadiazol-5-yl)propan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Amino-1-(4-methyl-1,2,3-thiadiazol-5-yl)propan-1-ol is a chemical compound that belongs to the class of thiadiazole derivatives Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-1-(4-methyl-1,2,3-thiadiazol-5-yl)propan-1-ol typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 4-methyl-1,2,3-thiadiazole-5-carboxylic acid with an amine, followed by reduction to yield the desired product. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like triethylamine .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques can enhance the scalability of the process .
Chemical Reactions Analysis
Types of Reactions
3-Amino-1-(4-methyl-1,2,3-thiadiazol-5-yl)propan-1-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different derivatives with altered functional groups.
Substitution: The amino group can participate in substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various halogenating agents for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a wide range of derivatives with different functional groups .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 3-Amino-1-(4-methyl-1,2,3-thiadiazol-5-yl)propan-1-ol involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes or disrupt cellular processes essential for the survival of pathogens or cancer cells. The exact pathways and targets can vary depending on the specific application and the structure of the compound .
Comparison with Similar Compounds
Similar Compounds
1,3,4-Thiadiazole: A closely related compound with similar structural features but different functional groups.
1,2,4-Thiadiazole: Another isomer with distinct chemical properties and applications.
1,2,3-Thiadiazole: Shares the thiadiazole ring but differs in the position of nitrogen atoms.
Uniqueness
3-Amino-1-(4-methyl-1,2,3-thiadiazol-5-yl)propan-1-ol is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. Its combination of an amino group and a thiadiazole ring makes it a versatile compound for various applications .
Properties
Molecular Formula |
C6H11N3OS |
|---|---|
Molecular Weight |
173.24 g/mol |
IUPAC Name |
3-amino-1-(4-methylthiadiazol-5-yl)propan-1-ol |
InChI |
InChI=1S/C6H11N3OS/c1-4-6(11-9-8-4)5(10)2-3-7/h5,10H,2-3,7H2,1H3 |
InChI Key |
YZRWWJZZKOTTAZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SN=N1)C(CCN)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


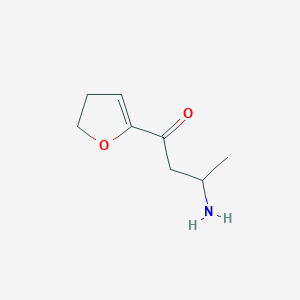
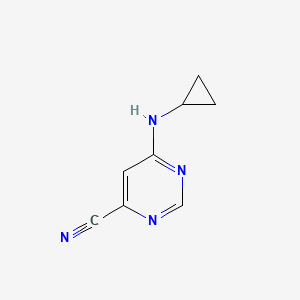
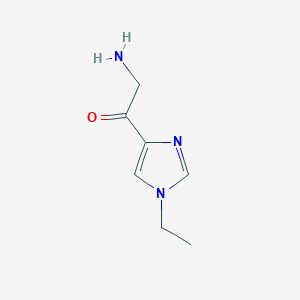


![9-Ethyl-1-oxa-4,9-diaza-spiro[5.5]undecane](/img/structure/B13177524.png)
![2-[2-(Chloromethyl)butyl]-1,3-thiazole](/img/structure/B13177533.png)

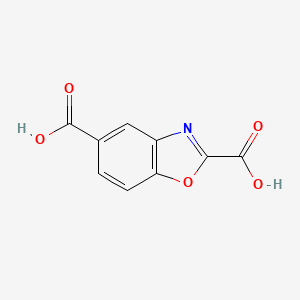

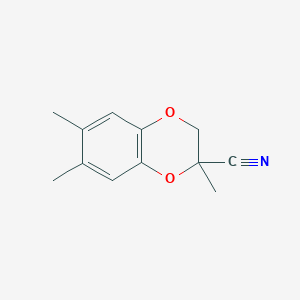

![3-{[(Tert-butoxy)carbonyl]amino}-3-(4-cyanophenyl)-2,2-dimethylpropanoic acid](/img/structure/B13177558.png)
![1-[2-(2-chloroethoxy)ethyl]-1H-1,2,4-triazole](/img/structure/B13177567.png)
